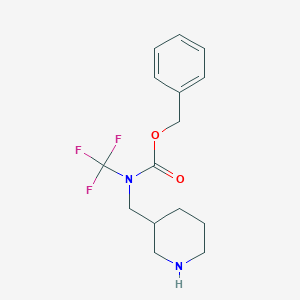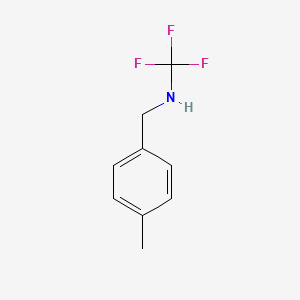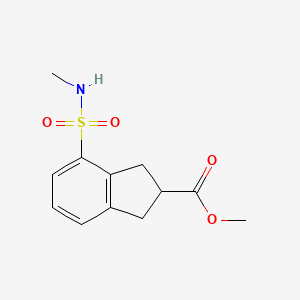
methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound with a unique structure that includes a sulfamoyl group and an indene carboxylate moiety
Métodos De Preparación
The synthesis of methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves the reaction of methylsulfamoyl chloride with an appropriate indene derivative. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure optimal yield and purity .
Análisis De Reacciones Químicas
Methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions
Aplicaciones Científicas De Investigación
Methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes and diseases
Biological Research: It is used in the study of enzyme inhibition and the development of new therapeutic agents.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials
Mecanismo De Acción
The mechanism of action of methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme .
Comparación Con Compuestos Similares
Methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate can be compared to other sulfamoyl-containing compounds, such as:
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds also exhibit enzyme inhibitory activity and are used in similar research applications.
4-Methylsulfamoylbenzeneboronic acid: This compound is used in organic synthesis and has similar chemical reactivity.
Propiedades
Fórmula molecular |
C12H15NO4S |
|---|---|
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
methyl 4-(methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C12H15NO4S/c1-13-18(15,16)11-5-3-4-8-6-9(7-10(8)11)12(14)17-2/h3-5,9,13H,6-7H2,1-2H3 |
Clave InChI |
WEONVQLWOKWFQH-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC=CC2=C1CC(C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


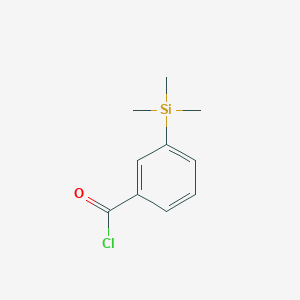
![Pyrrolo[1,2-D][1,2,4]triazocine](/img/structure/B13962956.png)
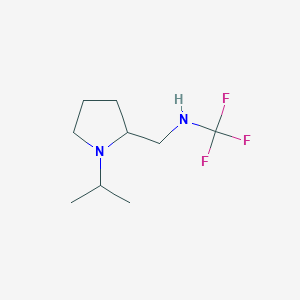
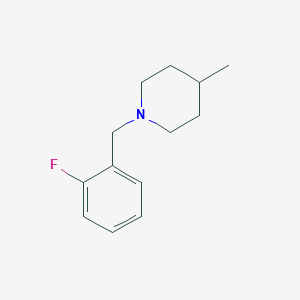

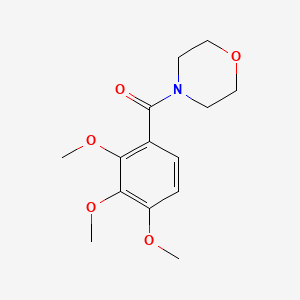
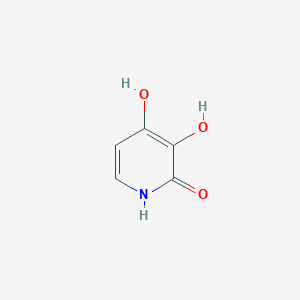

![(7-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13963003.png)



